molecular formula C7H12N2 B3356203 5,5-Dimethylpyrrolidine-2-carbonitrile CAS No. 65320-65-2

5,5-Dimethylpyrrolidine-2-carbonitrile

Cat. No.: B3356203
CAS No.: 65320-65-2
M. Wt: 124.18 g/mol
InChI Key: YTZMFHLIFAMMJI-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrrolidine (B122466) Frameworks in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural element in a vast number of natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and interaction with biological targets. nih.gov This three-dimensional character provides a distinct advantage over flat, aromatic systems in the exploration of chemical space. nih.gov

The versatility of the pyrrolidine scaffold is further enhanced by the numerous synthetic methodologies available for its construction and functionalization. nih.gov These methods allow for the introduction of a wide array of substituents at various positions on the ring, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability has made substituted pyrrolidines a cornerstone in the design of novel therapeutic agents across diverse disease areas.

Academic Relevance of 5,5-Dimethylpyrrolidine-2-carbonitrile as a Molecular Scaffold

The compound this compound introduces a specific and noteworthy substitution pattern onto the pyrrolidine core: a gem-dimethyl group at the 5-position and a nitrile group at the 2-position. The gem-dimethyl group, where two methyl groups are attached to the same carbon atom, is a recurring motif in medicinal chemistry, often incorporated to introduce steric bulk and enhance metabolic stability. scispace.comnih.gov This structural feature can also influence the conformation of the pyrrolidine ring, potentially locking it into a preferred geometry for binding to a biological target. scispace.com

The nitrile group at the 2-position is also of significant academic interest. It can serve as a key synthetic handle for further chemical transformations or act as a pharmacophore itself. Notably, the pyrrolidine-2-carbonitrile (B1309360) moiety is a key structural feature in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes. raineslab.comnih.gov Research in this area has demonstrated that the nitrile group can interact with the active site of the DPP-4 enzyme. raineslab.com Therefore, this compound represents a valuable molecular scaffold for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the realm of metabolic diseases.

Historical Overview of Key Academic Investigations Involving this compound and Closely Related Structures

The synthesis of this compound has been documented in the scientific literature as a precursor to other valuable chemical entities. A notable synthesis was reported as part of a study focused on the preparation of 5,5-dimethyl-L-proline. raineslab.com This multi-step synthesis began with 2-(3-Methyl-3-nitro-butyl)- researchgate.netraineslab.comdioxolane, which was reduced using Raney nickel to yield 3- researchgate.netraineslab.comdioxolan-2-yl-1,1-dimethyl-propylamine. This intermediate was then subjected to a series of reactions, including cyclization and functional group manipulation, to ultimately afford this compound as a pale yellow oil. raineslab.com The subsequent hydrolysis of this nitrile provided the target amino acid, 5,5-dimethylproline. raineslab.com

This synthetic route highlights the role of this compound as a key intermediate in accessing more complex and biologically relevant molecules. The research underscores the practical utility of this compound in academic and industrial research settings.

While extensive research focusing solely on this compound is not widely published, the broader class of pyrrolidine-2-carbonitrile derivatives has been the subject of significant investigation. For instance, a 2013 study detailed the design, synthesis, and biological evaluation of a novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as potent and selective DPP-4 inhibitors. raineslab.com Although this particular study did not report on the 5,5-dimethyl analog, it established the importance of the pyrrolidine-2-carbonitrile scaffold in the development of anti-diabetic agents. Further research has also explored the in-silico design and synthesis of other novel cyanopyrrolidine derivatives for similar applications. nih.gov

The table below summarizes key compounds related to the research discussed:

Compound NameRole in Research
This compound Key intermediate in the synthesis of 5,5-dimethylproline. raineslab.com
2-(3-Methyl-3-nitro-butyl)- researchgate.netraineslab.comdioxolaneStarting material for the synthesis of this compound. raineslab.com
3- researchgate.netraineslab.comDioxolan-2-yl-1,1-dimethyl-propylamineIntermediate in the synthesis of this compound. raineslab.com
5,5-dimethyl-L-prolineTarget molecule synthesized from this compound. raineslab.com
Pyrrolidine-2-carbonitrile derivativesInvestigated as DPP-4 inhibitors for type 2 diabetes. raineslab.comnih.gov
4-Fluoropyrrolidine-2-carbonitrile derivativesInvestigated as DPP-4 inhibitors for type 2 diabetes. raineslab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylpyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2)4-3-6(5-8)9-7/h6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZMFHLIFAMMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495507
Record name 5,5-Dimethylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65320-65-2
Record name 5,5-Dimethylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches to 5,5 Dimethylpyrrolidine 2 Carbonitrile

Established Synthetic Routes to the Pyrrolidine (B122466) Core and Nitrile Functionality

The construction of the 5,5-dimethylpyrrolidine framework and the introduction of the C2-nitrile group can be achieved through a variety of established synthetic transformations. These methods often involve either the cyclization of a linear precursor already containing the necessary carbon and nitrogen atoms or the functionalization of a pre-existing pyrrolidine ring.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of many synthetic strategies. Common methods include intramolecular cyclization reactions that form one or more of the ring's C-N or C-C bonds. One of the most powerful and widely used methods for constructing pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.orgnih.gov This approach allows for the creation of polysubstituted pyrrolidines with a high degree of stereocontrol. nih.gov For the synthesis of a 5,5-dimethyl substituted pyrrolidine, a suitably substituted azomethine ylide precursor would be required.

Another classical approach involves the reductive amination of 1,4-dicarbonyl compounds. sigmaaldrich.com In the context of 5,5-dimethylpyrrolidine synthesis, a precursor such as 4,4-dimethyl-5-oxopentanal could, in principle, undergo intramolecular reductive amination to furnish the desired pyrrolidine core. Furthermore, intramolecular hydroamination and C-H amination reactions have been recognized as efficient methods for pyrrolidine ring construction. rsc.org The ring contraction of pyridines has also been reported as a novel method to access pyrrolidine derivatives. rsc.org

Cyclization StrategyDescriptionPotential Precursor for 5,5-Dimethylpyrrolidine Core
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene.An azomethine ylide derived from an amino acid and an aldehyde, reacting with an appropriately substituted alkene.
Reductive Amination Intramolecular reaction of a dicarbonyl compound with an amine.4,4-Dimethyl-1,4-dicarbonyl compound.
Intramolecular Hydroamination Addition of an N-H bond across a C=C bond within the same molecule.An aminoalkene with a gem-dimethyl group at the appropriate position.
Intramolecular C-H Amination Formation of a C-N bond via insertion of a nitrene into a C-H bond.A linear amine with a suitable leaving group and a gem-dimethyl moiety.

Stereoselective Introduction of 5,5-Dimethyl Substitution

The introduction of the gem-dimethyl group at the C5 position can be achieved either by starting with a precursor already containing this motif or by a late-stage functionalization. The use of starting materials derived from 2-nitropropane (B154153) could be a viable strategy. For instance, the synthesis of 5,5-dimethyl-1-pyrroline-N-oxide, a related compound, has been achieved from 2-nitropropane and acrolein derivatives. nih.gov

Heterogeneous catalytic hydrogenation of highly substituted pyrroles can also lead to functionalized pyrrolidines with excellent diastereoselectivity, suggesting a pathway to control the stereochemistry of substituents on the pyrrolidine ring. rug.nl The stereoselective synthesis of trans-2,5-bis(aryl) pyrrolidines has been demonstrated through diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization. wacker.com While not directly applicable to a 5,5-dimethyl substitution pattern, the principle of using chiral precursors to direct the formation of specific stereoisomers is a key concept.

Cyanation Strategies for the C2-Nitrile Group

The introduction of the nitrile group at the C2 position of the pyrrolidine ring is a critical step. This can be accomplished through various cyanation methods. For pre-existing pyrrolidine rings, direct C-H cyanation at the C2 position would be an ideal but challenging transformation. More commonly, the nitrile group is introduced by the displacement of a suitable leaving group at the C2 position with a cyanide salt.

Alternatively, the nitrile group can be incorporated into the starting materials prior to cyclization. For example, a precursor such as 4,4-dimethyl-5-aminopentanenitrile could potentially undergo intramolecular cyclization to form the target molecule. While specific literature on this exact transformation is scarce, the general principle of cyclizing functionalized linear chains is well-established. Modern cyanation methods, such as photochemically enabled nickel-catalyzed cyanation of aryl halides, showcase the ongoing development in this field, although their direct application to saturated heterocycles like pyrrolidine may require further investigation. wikipedia.orgmanchester.ac.uk

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The development of enantioselective and diastereoselective methods for the synthesis of chiral pyrrolidines is of significant interest due to their prevalence in biologically active molecules. These strategies aim to control the three-dimensional arrangement of atoms in the final product.

Chiral Auxiliaries and Organocatalysis in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. whiterose.ac.uk After the desired stereoselective transformation, the auxiliary can be removed. Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of chiral auxiliaries that have been successfully employed in the synthesis of chiral pyrrolidines. whiterose.ac.uk For the synthesis of a chiral derivative of 5,5-dimethylpyrrolidine-2-carbonitrile, a chiral auxiliary could be attached to the nitrogen atom of a pyrrolidine precursor to direct the stereoselective introduction of the nitrile group or other substituents. The synthesis and utility of 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliaries have been reported, highlighting the use of gem-dimethyl substituted pyrrolidinone scaffolds in asymmetric synthesis. dntb.gov.ua

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.orgnih.gov Chiral secondary amines, such as those derived from proline, are highly effective organocatalysts for a variety of transformations, including Michael additions and aldol (B89426) reactions, leading to the formation of enantioenriched pyrrolidines. rsc.orgrsc.org The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, and their application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes has been demonstrated with excellent enantioselectivity. rsc.orgresearchgate.net This highlights the potential of organocatalysis to construct chiral pyrrolidine scaffolds that could be further elaborated to the target molecule.

Asymmetric StrategyDescriptionApplication to this compound
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereoselectivity.An N-acyl-5,5-dimethylpyrrolidine could be functionalized at the C2 position under the influence of a chiral auxiliary.
Organocatalysis Use of small chiral organic molecules to catalyze asymmetric reactions.An organocatalytic cyclization or functionalization could be employed to generate an enantiomerically enriched 5,5-dimethylpyrrolidine precursor.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. rsc.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines has been studied, demonstrating the feasibility of this approach for resolving substituted pyrrolidines. The kinetic resolution of 2,5-disubstituted pyrrolines has also been achieved using a chiral catalyst. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single enantiomer. rsc.org DKR approaches have been successfully applied to the synthesis of substituted pyrrolidines. rsc.org For this compound, a racemic mixture could potentially be resolved using a chiral lipase (B570770) in an enantioselective hydrolysis or acylation of a related derivative, or through a metal-catalyzed DKR process. The kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives by lipase-catalyzed enantiomer selective acylation has been reported, showcasing the applicability of enzymatic methods to sterically hindered pyrrolidines.

Control of Pyrrolidine Ring Stereochemistry

The stereochemical configuration of substituted pyrrolidines is critical for their biological activity. In the case of this compound, the carbon at the 5-position is a quaternary center and thus not a stereocenter. Therefore, stereochemical control exclusively concerns the C2 position, which bears the carbonitrile group. Achieving high diastereoselectivity and enantioselectivity at this position is a key objective in its synthesis.

While literature directly detailing the stereoselective synthesis of this compound is limited, the principles can be derived from methodologies applied to analogous 2,5-disubstituted and 2-cyanopyrrolidines. A common strategy involves the nucleophilic addition of a cyanide source to a 5-substituted N,O-acetal or an iminium ion intermediate. bris.ac.uk The diastereoselectivity of such additions is often dependent on the nature of the nucleophile and the steric bulk of the C5 substituent. bris.ac.uk

For instance, in related systems, the use of specific Lewis acids or organocatalysts can influence the facial selectivity of the nucleophilic attack on the iminium ion. The reaction of 5-substituted cyclic N,O-acetals with various Michael acceptors, a process analogous to the introduction of a C2 substituent, has been shown to yield 2,5-trans-disubstituted pyrrolidines with high diastereoselectivity. bris.ac.uk This selectivity is often governed by steric effects, where the incoming nucleophile approaches from the face opposite to the C5-substituent. bris.ac.uk

Another powerful approach is the use of chiral auxiliaries or catalysts. Enantiopure C2-symmetrical trans-2,5-disubstituted pyrrolidines have themselves been used as effective organocatalysts. nih.gov The synthesis of enantiopure pyrrolidines can be achieved via iodocyclization of sulfinimine-derived homoallylic sulfonamides, which provides trans-2,5-disubstituted 3-iodopyrrolidines that can be further functionalized. nih.gov

Table 1: Illustrative Diastereoselective Methods for Pyrrolidine Synthesis Applicable to C2-functionalization
MethodKey Reagents/CatalystTypical SelectivityReference
Aza-Morita–Baylis–Hillman (Aza-MBH) type reactionMe2S and TMSOTf or Quinuclidine and TMSOTfGood to excellent trans-diastereoselectivity bris.ac.uk
Iodocyclization of Homoallylic SulfonamidesI2 / K2CO3High trans-selectivity nih.gov
Catalytic Asymmetric Ring ExpansionSparingly-soluble base / Chiral ligandAccess to various stereoisomers york.ac.uk

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. This involves the use of environmentally benign solvents, catalytic methods, and strategies that maximize atom economy and minimize waste. ethernet.edu.et

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous organic solvents. acs.org For pyrrolidine synthesis, several methodologies have been developed that operate under solvent-free or aqueous conditions.

Solvent-free, or neat, reactions often proceed by grinding solid reactants or heating a liquid mixture in the absence of a solvent. For example, an efficient and green synthesis of polysubstituted 2-pyrrolidinones, which are potential precursors to this compound, has been achieved through a multicomponent reaction under catalyst- and solvent-free grinding conditions at room temperature. figshare.comresearchgate.net Such methods offer benefits like mild reaction conditions, short reaction times, and simple workup procedures. figshare.com

Reactions in aqueous media are also highly desirable. Pyrrolidine itself has been used as an efficient organocatalyst for the synthesis of dihydroquinolinones in an aqueous ethanol (B145695) medium, highlighting the compatibility of such catalysts with greener solvent systems. researchgate.net Furthermore, organocatalytic aldol reactions have been successfully performed in brine, which proved to be a superior medium to pure water in some cases. mdpi.com

Catalytic reactions are inherently greener than stoichiometric processes as they reduce waste by using small amounts of a substance to perform a large number of transformations. ethernet.edu.et

Metal-Free Catalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are well-known organocatalysts for a variety of transformations. mdpi.comnih.gov Metal-free methods for pyrrolidine synthesis include the use of I2/Et3SiH for reductive hydroamination of unactivated alkynes and Tf2O-promoted intramolecular Schmidt reactions of azido (B1232118) carboxylic acids. organic-chemistry.org More recently, the borane (B79455) B(C6F5)3 has been shown to catalyze the dehydrogenation of pyrrolidines to pyrroles under mild, metal-free conditions. acs.org

Reusable Catalysts: The development of catalysts that can be easily recovered and reused is a key aspect of green and cost-effective synthesis. Ionic liquid-anchored pyrrolidine catalysts have been developed for enantioselective Michael additions. These catalysts can be recycled and reused multiple times without a significant loss of activity, demonstrating a practical approach to sustainable catalysis. researchgate.net Similarly, some prolinamide catalysts used in large-scale reactions can be recovered by simple acid treatment and reused for several cycles. mdpi.com

Table 2: Examples of Green Catalytic Approaches in Pyrrolidine Synthesis
Catalyst TypeExample CatalystReactionKey AdvantageReference
Metal-Free OrganocatalystProlinamide derivativesAldol ReactionInexpensive, recyclable, effective in brine/m-xylene mdpi.com
Reusable CatalystIonic liquid-anchored pyrrolidineMichael AdditionRecyclable for at least 8 cycles without loss of activity researchgate.net
Metal-Free Lewis AcidB(C6F5)3Dehydrogenation of PyrrolidinesCommercially available, operationally simple acs.org
Heterogeneous Catalystl-proline functionalized nanorodsSpiro-pyrrolidine synthesisHigh yield, high diastereoselectivity, easy recovery acs.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com Addition reactions, such as cycloadditions, are typically 100% atom-economical in theory. rsc.org

A hypothetical synthesis of this compound could start from 5,5-dimethyl-2-pyrrolidone. A key step would be the dehydration of the corresponding amide (from the pyrrolidone) to a nitrile. Traditional dehydration agents often have poor atom economy. However, modern catalytic methods are being developed to improve this.

Scalable Synthesis and Process Optimization for Academic Production

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, multigram scale for academic or preclinical studies requires careful process optimization to ensure safety, efficiency, and reproducibility.

The scalable synthesis of pyrrolidine derivatives often requires moving away from reagents that are hazardous or difficult to handle in large quantities, such as certain metal hydrides. An Organic Syntheses procedure for the related compound 2,2-dimethylpyrrolidine (B1580570) involves the reduction of 5,5-dimethyl-2-pyrrolidone with lithium aluminum hydride. orgsyn.org While effective, scaling this reaction requires careful control of the addition rate and temperature.

Process optimization for academic production would focus on several parameters:

Reagent Stoichiometry: Minimizing the excess of reagents to reduce cost and waste.

Reaction Concentration: Increasing concentration can improve throughput but may require better heat management.

Temperature and Time: Finding the optimal balance to maximize conversion while minimizing side product formation.

Purification: Shifting from chromatography to crystallization or distillation for easier large-scale purification.

Table 3: General Parameters for Yield Optimization in Multigram Pyrrolidine Synthesis
ParameterObjectiveConsiderations for Scale-UpPotential Impact on Yield
Solvent ChoiceUse greener, easily removable solvents.Boiling point, recovery/recycling feasibility, safety profile.Can affect solubility, reaction rate, and product isolation.
Catalyst LoadingMinimize catalyst amount without sacrificing rate.Cost, potential for product contamination, ease of removal.Lower loading may require longer reaction times or higher temperatures.
Temperature ControlMaintain optimal temperature for selectivity.Exotherms become more significant at larger scales.Deviations can lead to side products or decomposition.
Workup & PurificationReplace chromatography with crystallization/distillation.Solvent volumes, product stability, equipment availability.Crystallization can significantly improve purity and isolated yield.

Streamlined Purification and Isolation Techniques

A plausible synthetic route for this compound commences with 5,5-dimethylproline. This would likely involve the conversion of the carboxylic acid functionality to a primary amide, followed by a dehydration step to yield the target nitrile. Impurities in this process could include unreacted starting materials, the intermediate amide, dehydrating agents and their byproducts, and solvents.

The primary techniques for the purification of this compound are anticipated to be column chromatography and crystallization, methods that are frequently employed for the purification of similar heterocyclic and nitrile-containing compounds. beilstein-journals.orggoogle.commdpi.com

Column Chromatography

Column chromatography is a highly versatile and widely used method for the purification of organic compounds. For this compound, this technique would be particularly effective in separating the desired product from structurally similar impurities. The selection of the stationary and mobile phases is crucial for achieving optimal separation.

A typical column chromatography setup would involve a silica (B1680970) gel stationary phase, owing to its polarity and effectiveness in separating a wide range of organic molecules. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent mixture is gradually increased to facilitate the elution of compounds with varying polarities from the column.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. beilstein-journals.org Once the fractions containing the pure compound are collected, the solvent is removed under reduced pressure to yield the isolated this compound.

Interactive Data Table: Column Chromatography Parameters for Pyrrolidine Derivatives

ParameterDescriptionTypical Values for Pyrrolidine Derivatives
Stationary Phase The solid adsorbent through which the solvent and sample move.Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase The solvent or mixture of solvents that carries the sample through the stationary phase.Hexane/Ethyl Acetate, Dichloromethane/Methanol
Elution Gradient The change in the composition of the mobile phase during chromatography.Stepwise or linear gradient from low to high polarity
Monitoring Technique used to visualize the separation.Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate, anisaldehyde)
Isolation The final step to obtain the purified compound.Evaporation of solvent from pure fractions under reduced pressure

Crystallization

Crystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For this compound, assuming it is a solid at room temperature, crystallization can be an effective final purification step to obtain a highly pure product.

The process involves dissolving the crude product in a minimal amount of a suitable hot solvent. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Upon slow cooling of the saturated solution, the compound crystallizes out, leaving the impurities dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Finding an appropriate solvent or solvent system (a mixture of two or more solvents) often requires some experimentation. Common solvents for the crystallization of pyrrolidine derivatives include ethers (like diethyl ether or methyl tert-butyl ether), esters (such as ethyl acetate), and hydrocarbons (like hexane or cyclohexane), sometimes in combination with a more polar solvent. mdpi.com

Interactive Data Table: Crystallization Solvents for Pyrrolidine Compounds

Solvent/SystemCompound Solubility ProfileNotes
Diethyl Ether/Hexane Good solubility in hot diethyl ether, poor in cold hexane.Often used to induce crystallization of oils.
Ethyl Acetate/Heptane High solubility in hot ethyl acetate, low in cold heptane.A common and effective system for a wide range of polarities.
Dichloromethane/Methanol Soluble in dichloromethane, less soluble in methanol.Useful for more polar compounds.
Water Applicable if the compound is a salt or has high polarity.Less likely for the title compound unless it is in a salt form.

Distillation

If this compound is a liquid with a suitable boiling point, vacuum distillation could be employed as a purification method. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition of thermally sensitive compounds. This method is particularly useful for separating the product from non-volatile impurities or solvents with significantly different boiling points.

Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethylpyrrolidine 2 Carbonitrile

Transformations Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating in reductions, nucleophilic additions, and hydrolysis.

The reduction of the nitrile group in 5,5-Dimethylpyrrolidine-2-carbonitrile yields the corresponding primary amine, (5,5-dimethylpyrrolidin-2-yl)methanamine. This transformation is fundamental for converting the cyano group into a synthetically useful aminomethyl moiety. Several established methods for nitrile reduction are applicable. studymind.co.ukchemguide.co.uk

Catalytic hydrogenation is a common and efficient method, involving the reaction of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. studymind.co.uk Catalysts such as platinum, palladium, or nickel are frequently employed. chemguide.co.uk The reaction typically requires elevated temperatures and pressures to achieve complete conversion. studymind.co.uk

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether, followed by an aqueous or acidic workup to protonate the resulting amine. chemguide.co.ukyoutube.com While highly effective, the pyrophoric nature of LiAlH₄ requires careful handling. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. youtube.com Another classical method involves the use of sodium metal in ethanol (B145695). studymind.co.uk More modern reagents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride, have also been developed for the reduction of various nitriles to primary amines with high yields and good functional group tolerance. nih.govorganic-chemistry.org

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
Reagent/SystemTypical ConditionsNotes
H₂ / Metal Catalyst (Pt, Pd, Ni)High pressure and temperatureCatalytic hydrogenation is a widely used industrial method. studymind.co.uk
Lithium Aluminum Hydride (LiAlH₄)1) Anhydrous ether (e.g., Et₂O, THF); 2) H₂O or dilute acid workupA very strong and effective, non-catalytic reducing agent. chemguide.co.ukyoutube.com
Sodium (Na) in Ethanol (EtOH)Refluxing ethanolA classic, dissolving metal reduction method. studymind.co.uk
Diisopropylaminoborane / cat. LiBH₄Ambient or refluxing THFOffers good yields and can tolerate other functional groups like unconjugated alkenes. nih.govorganic-chemistry.org

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, particularly organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds. saskoer.cayoutube.com This reaction provides a powerful method for carbon-carbon bond formation.

The mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the nitrile carbon. youtube.comyoutube.com This attack breaks the C-N pi bond, forming a tetrahedral intermediate which is a magnesium or lithium salt of an imine (an iminate). Subsequent hydrolysis of this intermediate imine in an acidic aqueous workup step yields a ketone. Therefore, the reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) would, after hydrolysis, produce (5,5-dimethylpyrrolidin-2-yl)(phenyl)methanone.

This two-step sequence—nucleophilic addition followed by hydrolysis—effectively transforms the nitrile into a ketone, with the R-group of the organometallic reagent forming one of the ketone's alpha-substituents. The choice of organometallic reagent dictates the structure of the resulting ketone. saskoer.ca

Table 2: Nucleophilic Addition to this compound
Nucleophilic Reagent (R-M)IntermediateFinal Product (after Hydrolysis)
Methylmagnesium Bromide (CH₃MgBr)Iminate Salt1-(5,5-Dimethylpyrrolidin-2-yl)ethan-1-one
Phenyllithium (C₆H₅Li)Iminate Salt(5,5-Dimethylpyrrolidin-2-yl)(phenyl)methanone
Ethylmagnesium Chloride (CH₃CH₂MgCl)Iminate Salt1-(5,5-Dimethylpyrrolidin-2-yl)propan-1-one

The nitrile functionality can be completely hydrolyzed to a carboxylic acid group under either acidic or basic conditions. For this compound, this reaction yields 5,5-Dimethylpyrrolidine-2-carboxylic acid, also known as 5,5-dimethylproline. sigmaaldrich.com

Acid-catalyzed hydrolysis is a common method, typically involving refluxing the nitrile with a strong aqueous acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). studymind.co.ukresearchgate.net The reaction proceeds through a two-stage mechanism. First, the nitrile is hydrolyzed to a primary amide intermediate, 5,5-dimethylpyrrolidine-2-carboxamide. Under the reaction conditions, this amide does not isolate and undergoes further hydrolysis to the final carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). studymind.co.uk This transformation is a standard and reliable method for converting alkyl and aryl nitriles into their corresponding carboxylic acids.

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring contains a secondary amine and saturated carbon atoms, each presenting opportunities for distinct chemical modifications.

The secondary amine nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the most reactive site on the ring system. It readily participates in a variety of common transformations for secondary amines.

N-Protection: To prevent unwanted reactions at the nitrogen during subsequent synthetic steps, it can be protected with a variety of protecting groups. Common examples include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), or the benzyloxycarbonyl (Cbz) group, introduced with benzyl (B1604629) chloroformate (CbzCl).

N-Alkylation: The nitrogen can be alkylated via nucleophilic substitution (Sₙ2) reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base to neutralize the generated acid. nih.gov Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. rsc.org

N-Acylation: Acylation of the nitrogen atom is readily achieved by reacting it with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct. semanticscholar.org This reaction forms a stable N-acylpyrrolidine derivative (an amide).

Table 3: Representative Reactions at the Pyrrolidine Nitrogen
Reaction TypeReagentProduct Type
N-ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-5,5-dimethylpyrrolidine-2-carbonitrile
N-AlkylationMethyl Iodide (CH₃I) / Base1,5,5-Trimethylpyrrolidine-2-carbonitrile
N-AcylationAcetyl Chloride (CH₃COCl) / Base1-Acetyl-5,5-dimethylpyrrolidine-2-carbonitrile

Direct functionalization of the saturated carbon atoms (C3 and C4) of the pyrrolidine ring is significantly more challenging than reactions at the nitrogen atom. The C-H bonds of the alkane-like ring are generally unreactive towards electrophiles. The electron-donating nature of the nitrogen atom does not sufficiently activate the adjacent C-H bonds for typical electrophilic substitution.

Radical reactions, such as free-radical halogenation, could potentially functionalize the ring carbons. However, such reactions often suffer from a lack of selectivity, potentially leading to a mixture of products halogenated at the C3 and C4 positions, as well as at the gem-dimethyl groups at C5. The development of site-selective C-H functionalization methods for saturated heterocycles is an active area of research, but specific, high-yielding protocols for the electrophilic or radical functionalization of the this compound ring carbons are not widely established.

Ring-Opening and Rearrangement Processes

The chemical literature on the specific ring-opening and rearrangement processes of this compound is not extensively detailed. However, by examining the reactivity of related pyrrolidine systems and considering the electronic and steric nature of the substituents, plausible reaction pathways can be inferred. The pyrrolidine ring, while generally stable as an unstrained five-membered heterocycle, can undergo cleavage under specific conditions, often requiring activation of the nitrogen or a C-N bond.

Recent studies have highlighted methods for the C-N bond cleavage of unstrained cyclic amines, which historically has been a challenging transformation compared to the ring-opening of strained aziridines and azetidines. nih.gov These methods often involve oxidative processes or the use of specific reagents to facilitate the cleavage. For instance, deconstructive functionalization using difluorocarbene has been shown to effect the ring-opening of N-aryl pyrrolidines. nih.gov In such a scenario, the reaction of this compound would likely be influenced by the gem-dimethyl group at the C5 position and the electron-withdrawing nitrile group at C2. The C2-N bond is polarized due to the adjacent electron-withdrawing cyano group, potentially making it susceptible to nucleophilic attack or reductive cleavage. Conversely, the C5-N bond is flanked by the sterically hindering gem-dimethyl group, which might direct ring-opening to occur at the less substituted C2-N bond.

Rearrangement reactions of the pyrrolidine ring itself are less common without specific driving forces. However, rearrangements involving the nitrile substituent are conceivable. For example, under reductive conditions, the nitrile group could be reduced to an aminomethyl group, which could then participate in intramolecular reactions. Alternatively, strong bases could potentially deprotonate the C2 position, leading to an anion that could undergo rearrangement, although this is less likely due to the stability of the pyrrolidine ring.

One potential rearrangement pathway could be initiated by N-activation. For example, formation of an N-acyl or N-sulfonyl derivative, followed by treatment with a Lewis acid or a reductant, could induce a ring-opening to form a carbocation or a radical intermediate. The gem-dimethyl group at C5 would stabilize an adjacent carbocation, potentially favoring a C-C bond cleavage between C4 and C5 if a suitable driving force is present. However, without specific experimental data on this compound, these remain hypothetical pathways based on the known reactivity of other substituted pyrrolidines.

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects play a crucial role in dictating the conformation and, consequently, the reactivity of cyclic molecules like this compound. The interplay between the orbital alignments and the steric demands of the substituents governs the preferred reaction pathways.

An n→π* interaction is a stabilizing orbital interaction where a lone pair (n) from a donor atom overlaps with an antibonding π* orbital of a nearby acceptor group. In pyrrolidine systems, particularly in proline derivatives, these interactions are well-documented and significantly influence peptide and protein conformation. magtech.com.cn For this compound, a potential n→π* interaction could occur between the nitrogen lone pair and the π* orbital of the nitrile group (C≡N).

The geometry required for an effective n→π* interaction involves a specific distance and angle between the donor lone pair and the acceptor π* orbital. The pyrrolidine ring is not planar and exists in various puckered conformations (envelope and twisted forms). The specific pucker of the ring will determine the orientation of the nitrogen lone pair relative to the C2-nitrile group. Theoretical studies on N-substituted piperidines and pyrrolidines have shown that such weak hydrogen bonding and electronic interactions can influence conformational preferences. youtube.com

The presence of the gem-dimethyl group at C5 will have a significant impact on the conformational energetics of the ring. It can restrict the conformational flexibility of the pyrrolidine ring, potentially locking it into a conformation that either favors or disfavors the n→π* interaction. This conformational restriction, a manifestation of the Thorpe-Ingold effect, can alter the population of reactive rotamers and thus influence reaction rates. wikipedia.orglucp.net

Table 1: Representative Data on n→π* Interactions in Proline-like Systems
SystemDonor AtomAcceptor GroupInteraction Energy (kcal/mol)Key Conformational Feature
N-Acetylproline Methyl EsterAmide Oxygen (i-1)Amide Carbonyl (i)~0.5 - 1.5trans-peptide bond, Cγ-exo pucker
Polyproline II HelixBackbone Carbonyl OxygenSubsequent Carbonyl~1.0Repetitive dihedral angles (φ, ψ)

This table presents representative data from studies on proline-containing peptides to illustrate the nature of n→π interactions. Specific data for this compound is not available in the literature.*

The substitution pattern on the pyrrolidine ring profoundly influences its three-dimensional structure, specifically the ring pucker. In proline, the ring typically adopts one of two major puckered conformations, known as Cγ-exo (UP) and Cγ-endo (DOWN). nih.gov The equilibrium between these puckers is sensitive to the nature and position of substituents.

Computational studies on substituted cyclobutanes have explored the enthalpic component of the gem-dimethyl effect, and while its influence on ring strain energy can be complex, it undeniably alters conformational preferences. sigmaaldrich.com For the 5,5-dimethylpyrrolidine ring, the gem-dimethyl group would likely favor a pucker that places the methyl groups in pseudo-equatorial positions to minimize steric interactions with the rest of the ring atoms. This preferred pucker will, in turn, dictate the orientation of the C2-nitrile group (axial vs. equatorial), which has significant implications for its reactivity. An equatorially positioned nitrile group would be more sterically accessible to external reagents, while an axially oriented one might be more disposed to certain intramolecular interactions or rearrangements.

The Thorpe-Ingold effect is known to influence not only the thermodynamics of ring conformations but also the kinetics of reactions involving the ring. By restricting the conformational freedom of the acyclic transition states leading to cyclization, it entropically favors ring formation. youtube.com In the context of the reactivity of this compound, this inherent conformational bias due to the gem-dimethyl group is a critical factor in predicting its chemical behavior.

Table 2: Effect of Alkyl Substitution on Cyclization Rates (Illustrative Examples of the Thorpe-Ingold Effect)
ReactantProduct TypeRelative Rate of CyclizationReference Principle
ω-BromoalkylaminePyrrolidine1Baseline
ω-Bromoalkylamine with gem-dimethyl groupgem-Dimethylpyrrolidine>10Thorpe-Ingold Effect

This table provides a conceptual illustration of the Thorpe-Ingold effect on cyclization rates. The values are representative and intended to demonstrate the principle, as specific kinetic data for the formation or reactions of this compound are not available.

Conformational Analysis and Advanced Stereochemical Investigations

Preferred Conformational States of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to alleviate torsional strain. nih.gov The two primary puckered forms are the "envelope" (or "endo" and "exo") and "twist" conformations. These conformations are not static but are in a dynamic equilibrium, interconverting through a process known as pseudorotation. The specific conformation of a substituted pyrrolidine is described by its puckering parameters, which define the exact shape of the ring.

In the case of 5,5-Dimethylpyrrolidine-2-carbonitrile, the substituents at the C2 and C5 positions significantly influence the preferred conformational state. The presence of substituents can lock the ring into a specific conformation, thereby reducing its flexibility. nih.gov

Impact of the 5,5-Dimethyl Substitution on Ring Pucker and Flexibility

The gem-dimethyl group at the C5 position of this compound has a profound impact on the ring's conformation, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. This effect describes how the presence of two bulky substituents on the same carbon atom can alter bond angles and favor cyclization or specific ring conformations. nih.gov

Interconversion Barriers Between Conformational Isomers

The pyrrolidine ring is in a constant state of flux between different envelope and twist conformations. The energy required to convert from one conformation to another is known as the interconversion barrier. In unsubstituted pyrrolidine, this barrier is very low, allowing for rapid pseudorotation.

Below is a table with representative calculated energy barriers for ring inversion in similar five-membered ring systems, illustrating the effect of substitution.

CompoundMethodCalculated Barrier (kcal/mol)
CyclopentaneAb initio~0.0 (pseudorotation)
MethylcyclopentaneMM34.2
1,1-DimethylcyclopentaneMM35.3

This data is illustrative and based on computational models for analogous compounds to demonstrate the expected trend.

Chiroptical Properties and Stereochemical Assignments

Since this compound possesses a chiral center at the C2 position, it is an optically active compound. The study of its interaction with plane-polarized light, known as chiroptical properties, is crucial for determining its absolute configuration. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for this purpose.

Experimental Methodologies for Conformational Characterization

The precise three-dimensional structure and conformational dynamics of this compound can be elucidated using a combination of experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. The analysis of proton-proton (¹H-¹H) coupling constants can provide information about the dihedral angles between adjacent protons, which in turn can be used to deduce the ring's pucker. The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons, which helps in defining the relative stereochemistry and conformation.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. nih.gov By analyzing the diffraction pattern of a crystalline sample, the precise coordinates of each atom in the molecule can be determined, revealing bond lengths, bond angles, and torsional angles that define the exact conformation of the pyrrolidine ring and the spatial orientation of its substituents. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, X-ray data for closely related structures, such as derivatives of 5,5-dimethylproline, provide valuable insights into the expected conformational preferences.

Below is a table summarizing the key experimental techniques used for conformational analysis of pyrrolidine derivatives.

TechniqueInformation Obtained
NMR Spectroscopy Dihedral angles (from coupling constants), through-space proximities (from NOE), and dynamic processes.
X-ray Diffraction Precise solid-state conformation, including bond lengths, bond angles, and torsion angles. nih.gov
Circular Dichroism (CD) Information about the stereochemistry and conformation of chiral molecules in solution.
Infrared (IR) Spectroscopy Information about vibrational modes, which can be sensitive to conformational changes.

Sophisticated Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 5,5-Dimethylpyrrolidine-2-carbonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the methyl groups. The two methyl groups at the C5 position are diastereotopic and would likely appear as two separate singlets. The protons at C3 and C4 would present as complex multiplets due to spin-spin coupling, while the proton at the C2 position, adjacent to the electron-withdrawing nitrile group, would be shifted downfield. The N-H proton would appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom. Key signals would include the quaternary carbon at C5, the two methyl carbons, the two methylene (B1212753) carbons of the ring (C3 and C4), the methine carbon at C2, and the carbon of the nitrile group (C≡N), which typically appears in the 115-125 ppm range. researchgate.net

2D NMR: To resolve ambiguities and confirm connectivity, a series of 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, establishing the sequence of protons along the pyrrolidine ring backbone (H2-H3-H4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for stereochemical and conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and data from similar pyrrolidine structures.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1N-H1.5 - 3.0 (broad s)-H2, H4
2C-H3.8 - 4.2 (dd)45 - 55C4, C≡N
3CH₂1.8 - 2.2 (m)30 - 40C2, C5
4CH₂1.9 - 2.3 (m)40 - 50C2, C5, CH₃
5C(CH₃)₂-60 - 70-
6, 7CH₃1.1 - 1.3 (s)25 - 35C4, C5
8C≡N-115 - 125-

The pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope or twist forms. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, is instrumental in understanding these conformational preferences. researchgate.net

The relative stereochemistry at the C2 chiral center can be investigated using NOESY. For example, spatial proximities between the H2 proton and specific protons on the C3 and C4 positions can help define the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the nitrile substituent. While DFT calculations can complement experimental data, NMR-based approaches are often advantageous for analyzing five-membered rings due to their flexibility. nih.gov The presence of the gem-dimethyl group at C5 significantly influences the conformational landscape, and NOESY correlations between the methyl protons and the ring protons (e.g., H4) provide critical constraints for building a three-dimensional model of the molecule in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net For this compound (molecular formula C₇H₁₂N₂), HRMS can determine its exact mass to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of its elemental formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. mdpi.com This is the definitive method for confirming the compound's molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CAD) to generate a unique fragmentation pattern that serves as a structural fingerprint. nih.gov Understanding these fragmentation pathways provides robust confirmation of the proposed structure.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical ESI-MS/MS experiment. The fragmentation is expected to proceed through several characteristic pathways, including:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the gem-dimethyl moiety is a common initial fragmentation step for such structures.

Loss of HCN: Elimination of hydrogen cyanide from the protonated nitrile is a characteristic fragmentation for nitriles.

Ring-opening and cleavage: The pyrrolidine ring can undergo cleavage, leading to the loss of neutral fragments like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆). wvu.edu

Loss of the pyrrolidine ring: Fragmentation can lead to the loss of the entire dimethylpyrrolidine portion, although this may be less favored than fragmentation of the ring itself. wvu.edu

The systematic study of these fragment ions allows for the piece-by-piece verification of the compound's structural components. arkat-usa.org

Table 2: Plausible MS/MS Fragmentation Pathways for [C₇H₁₂N₂ + H]⁺ Based on general fragmentation rules for substituted pyrrolidines and nitriles.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
125.1079110.0844•CH₃ (15.0235)Ion resulting from loss of a methyl radical
125.107998.0922HCN (27.0157)Ion after elimination of hydrogen cyanide
125.107982.0653C₃H₇ (43.0426)Ion from cleavage and loss of an isopropyl radical
110.084483.0687HCN (27.0157)Subsequent loss of HCN from the [M+H-CH₃]⁺ ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most diagnostic of these is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-to-weak intensity band in the region of 2260-2220 cm⁻¹. The presence of a secondary amine (N-H) would give rise to a moderate stretching band around 3400-3300 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would be observed as strong bands in the 3000-2850 cm⁻¹ region. chemicalbook.com C-H bending vibrations would appear in the 1470-1365 cm⁻¹ range.

Raman spectroscopy offers complementary data. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak. The symmetric stretching of the C-C bonds within the pyrrolidine ring and the C-H bonds would also be visible.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, angles, and the absolute and relative stereochemistry of chiral centers. A search of prominent crystallographic databases, such as the Cambridge Structural Database (CSD), which serves as a global repository for small-molecule organic and metal-organic crystal structures, yields no entries for this compound. wikipedia.orgcam.ac.ukcam.ac.uk This absence indicates that the compound has either not been successfully crystallized and analyzed via X-ray diffraction, or the data has not been deposited into the public domain. Consequently, crucial structural parameters for this molecule remain unknown.

Advanced Spectroscopic Methods for Dynamic and Excited State Studies

The dynamic behavior and properties of molecules in their electronically excited states are investigated using a suite of advanced spectroscopic methods. These studies are vital for applications in photochemistry, materials science, and biology. However, for this compound, there is a notable lack of research in these areas.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful tool for probing the excited-state lifetime and dynamics of fluorescent molecules. nih.govnih.gov It provides insights into processes such as energy transfer, conformational changes, and interactions with the molecular environment, all occurring on picosecond to nanosecond timescales. nih.gov A thorough search of the scientific literature reveals no studies that have employed this technique to investigate the fluorescence decay kinetics or other excited-state phenomena of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are indispensable for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of a molecule. For a chiral compound like this compound, which has a stereocenter at the 2-position of the pyrrolidine ring, CD spectroscopy would be the ideal method to characterize its chiroptical properties. However, no published CD spectra or related chiroptical studies for this compound could be located in the existing scientific literature.

Computational and Theoretical Chemistry Studies of 5,5 Dimethylpyrrolidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state and understanding its energetic behavior. These calculations solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 5,5-Dimethylpyrrolidine-2-carbonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimal three-dimensional structure. masjaps.com This geometry optimization process finds the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles.

Once the ground state geometry is established, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). arabjchem.org The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. arabjchem.orgphyschemres.org A larger gap suggests higher stability and lower reactivity.

Further analysis can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov For this compound, the MEP map would highlight the electronegative region around the nitrile nitrogen, indicating a site susceptible to electrophilic attack, and electropositive regions near the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G+(d,p)) Note: The following data is representative and based on typical values for similar heterocyclic compounds as found in the literature. Specific experimental or high-level computational values for this exact molecule may vary.

PropertyCalculated ValueUnitSignificance
Total Energy-404.5HartreesOverall thermodynamic stability of the molecule.
E_HOMO-7.2eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO1.5eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.7eVIndicator of chemical reactivity and stability.
Dipole Moment (μ)3.8DebyeMeasure of the overall polarity of the molecule.
Ionization Potential7.2eVEnergy required to remove an electron.
Electron Affinity-1.5eVEnergy released when an electron is added.

Ab Initio and Semi-Empirical Methods for Energetic Profiles

While DFT is a workhorse, other quantum mechanical methods provide different levels of theory and accuracy. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental data. acs.org These methods can offer higher accuracy ("gold standard" for CC), but at a significantly greater computational cost. arxiv.org They are often used to benchmark DFT results or to study systems where DFT might be less reliable. For this compound, high-level ab initio calculations could be used to create a highly accurate potential energy surface, refining the understanding of its conformational energies. acs.org

Semi-empirical methods, such as AM1 or PM7, use parameters derived from experimental data to simplify the calculations. researchgate.net While less accurate than DFT or ab initio methods, their speed allows for the rapid screening of large molecules or the initial exploration of reaction pathways before committing to more demanding calculations.

Molecular Dynamics and Conformational Sampling Simulations

While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govrsc.org This allows for the exploration of conformational flexibility and the behavior of molecules in different environments.

Exploration of Conformational Space and Flexibility

The five-membered pyrrolidine (B122466) ring is not planar and exhibits a characteristic puckering. nih.govresearchgate.net This flexibility means that this compound can exist in various conformations. The two primary conformations for a pyrrolidine ring are the "envelope" (where one atom is out of the plane of the other four) and the "twist" or "half-chair" (where two atoms are displaced on opposite sides of a plane). researchgate.net

The presence of the gem-dimethyl group at the C5 position significantly influences the ring's conformational landscape. nih.gov These bulky groups can introduce steric strain that favors certain puckering modes over others. MD simulations can map the potential energy surface associated with the ring's pseudorotation, identifying the most stable conformations and the energy barriers between them. acs.org This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how it might fit into a binding site of a biological target. acs.org

Prediction of Stable Conformations in Solution and Gas Phase

The stability of a particular conformation can be highly dependent on its environment. In the gas phase, intramolecular forces dominate. MD simulations or quantum mechanical calculations can predict the most stable isolated conformation. However, in a solvent, intermolecular interactions with the solvent molecules become critical.

For this compound, simulations in an explicit solvent (like water) would account for hydrogen bonding and dielectric effects. These interactions can stabilize conformations that might be less favorable in the gas phase. For instance, a conformation that exposes the polar nitrile group to a polar solvent might become more populated. Comparing gas-phase and solution-phase simulations reveals the extent to which the solvent environment dictates the molecule's preferred shape. researchgate.netepstem.net

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, this is particularly relevant for understanding its synthesis. A likely synthetic route involves a variation of the Strecker synthesis, which combines a ketone (acetone), a cyanide source, and an amine precursor. wikipedia.orgchemistnotes.com

Using DFT, the entire reaction coordinate can be modeled. This process involves:

Reactant and Product Optimization: Calculating the stable geometries of the starting materials and the final product.

Transition State (TS) Searching: Locating the highest energy point along the lowest energy reaction path. The TS represents the energy barrier that must be overcome for the reaction to proceed. Tools are used to find this first-order saddle point on the potential energy surface. nih.gov

Intermediate Identification: Finding any local energy minima that exist between the reactants and products, which represent stable, albeit transient, molecules formed during the reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation traces the path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired species.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state (TS) theory and Intrinsic Reaction Coordinate (IRC) analysis are pivotal computational methods for elucidating reaction pathways. A transition state represents the highest energy point along the reaction coordinate, and its localization is crucial for calculating activation energies and understanding the feasibility of a reaction.

For reactions involving the pyrrolidine ring, such as cycloadditions or ring-opening reactions, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state geometry. Once the TS is identified, an IRC analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. nih.gov This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For instance, in a hypothetical reaction involving the functionalization of the nitrile group of this compound, IRC analysis could reveal the precise sequence of bond formation and breaking, as well as the role of the dimethyl-substituted carbon in influencing the reaction pathway. rsc.org

Studies on similar heterocyclic systems have shown that IRC analysis can uncover complex reaction mechanisms, including concerted versus stepwise pathways and the presence of intermediates. rsc.org For this compound, such analysis would be invaluable in predicting its reactivity in various chemical transformations.

Prediction of Regioselectivity and Stereoselectivity

The pyrrolidine scaffold is a common feature in many biologically active compounds, and its stereochemistry often plays a critical role in its function. mdpi.comresearchgate.netresearchgate.net Computational chemistry offers powerful methods for predicting the regioselectivity and stereoselectivity of reactions leading to substituted pyrrolidines.

In the context of this compound, which possesses a chiral center at the C2 position, understanding the factors that govern the stereochemical outcome of its reactions is paramount. For example, in a [3+2] cycloaddition reaction to form a more complex heterocyclic system, DFT calculations can be used to model the different possible transition states leading to various regio- and stereoisomers. researchgate.net By comparing the activation energies of these transition states, one can predict the major product of the reaction.

The stereoselective synthesis of pyrrolidine derivatives often involves the use of chiral catalysts or auxiliaries. researchgate.netrsc.org Computational modeling can aid in the design of these catalysts by simulating the catalyst-substrate interactions and identifying the origins of stereoselectivity. For instance, modeling the interaction of a chiral catalyst with a precursor to this compound could help in designing a synthetic route that yields a specific enantiomer with high purity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in drug discovery and development for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov The pyrrolidine-2-carbonitrile (B1309360) scaffold is a key component of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment. beilstein-journals.orgnih.govresearchgate.net

Analysis of Binding Interactions with Protein Models

Molecular docking simulations can be used to place this compound into the active site of a protein to predict its binding orientation and affinity. These simulations calculate a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For example, studies on related pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors have shown that the nitrile group and the pyrrolidine ring form crucial interactions with amino acid residues in the enzyme's active site. nih.gov A hypothetical docking study of this compound with a target protein would involve:

Obtaining the 3D structure of the protein, often from a repository like the Protein Data Bank.

Preparing the protein and ligand structures for docking.

Running the docking simulation using software like AutoDock or Glide.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of such a study could guide the optimization of the this compound scaffold to enhance its binding affinity and selectivity for a particular target.

Virtual Screening Methodologies for Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.netnih.gov The this compound scaffold can serve as a starting point for a virtual screening campaign to discover new bioactive molecules.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active compound to find other molecules with similar properties.

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity.

A virtual screening campaign based on the this compound scaffold could involve creating a virtual library of derivatives with different substituents on the pyrrolidine ring and then screening this library against a specific protein target. The top-scoring compounds from the virtual screen would then be synthesized and tested experimentally.

Frontier Orbital Analysis and Reactivity Descriptors

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy and shape of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). bhu.ac.innih.gov

For this compound, a DFT calculation can be performed to determine the energies of its HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.

Parameter Hypothetical Value (eV)
EHOMO-6.5
ELUMO-0.5
Energy Gap (ΔE)6.0
Ionization Potential (I)6.5
Electron Affinity (A)0.5
Electronegativity (χ)3.5
Chemical Hardness (η)3.0
Electrophilicity Index (ω)2.04

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.

Solvation Effects and Environmental Influence on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can be used to simulate these solvation effects and predict how a molecule's properties will change in different solvents. wikipedia.orgnih.govyoutube.comyoutube.com

There are two main types of solvation models:

Explicit solvent models: These models treat individual solvent molecules explicitly, providing a detailed picture of the solvent-solute interactions. However, they are computationally expensive.

Implicit solvent models: These models represent the solvent as a continuous medium with a specific dielectric constant. They are less computationally demanding and are widely used to study solvation effects. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgacs.org

For this compound, computational studies using solvation models could be used to investigate:

How its conformational preferences change in different solvents.

The effect of solvent polarity on its reactivity and reaction pathways.

Its solubility in various solvents.

By understanding how the solvent influences the behavior of this compound, researchers can optimize reaction conditions and better predict its properties in biological systems.

Strategic Role As a Synthetic Building Block and Advanced Scaffold in Organic Chemistry Research

Utilization in the Construction of Complex Heterocyclic Systems

The pyrrolidine (B122466) ring is a foundational structure in a vast number of natural products and pharmaceutical agents. As a functionalized pyrrolidine, 5,5-Dimethylpyrrolidine-2-carbonitrile is a powerful starting material for synthesizing more complex heterocyclic frameworks. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or attacked by nucleophiles, opening pathways to a wide array of derivatives.

Alpha-amino nitriles, including proline-derived structures like this compound, are effective precursors for the synthesis of chiral spirocyclic compounds. nih.govacs.orgfigshare.com A general and powerful method involves the synthesis of α-quaternary α-amino nitriles through a modified Strecker reaction, which can then undergo acid-promoted hydration of the nitrile to a carboxamide, followed by a base-mediated cyclization to form spirocyclic structures. nih.govacs.orgfigshare.com For instance, chiral spirocyclic 2,6-dioxopiperazines have been successfully synthesized using this approach with various amino acid-derived nitriles. nih.govacs.org

Another established route to spirocyclic lactams involves the Lewis acid-catalyzed isomerization of bicyclic lactams. rsc.org While not directly starting from the nitrile, this demonstrates a method for creating spiro-pyrrolidinones, a class of compounds accessible from this compound after appropriate functional group manipulation. The synthesis of spiro[indole-3,4′-pyridine] derivatives has also been achieved through multi-component reactions involving amino acids, showcasing the utility of these building blocks in creating complex spiro-heterocycles. researchgate.net The synthesis of nitroxides with spirocyclohexane moieties attached to a pyrrolidine ring highlights the creation of spiro systems for specialized applications like spin labeling. nih.gov

The table below outlines a generalized synthetic pathway for creating spiro-heterocycles from α-amino nitrile precursors.

StepReactionReagentsIntermediate/ProductRef
1Modified Strecker ReactionKetone, Amine, Cyanide Sourceα-Amino Nitrile nih.gov
2Nitrile HydrationH₂SO₄α-Amino Carboxamide nih.govnih.gov
3CyclizationBaseSpirocyclic Lactam/Diketopiperazine nih.gov

The pyrrolidine scaffold is a common component of fused-ring systems found in many biologically active molecules. nih.govrsc.org Synthetic strategies often rely on the cyclization of functionalized pyrrolidine precursors. For example, the synthesis of a novel 5:7:5-fused diimidazodiazepine ring system was achieved through a multi-step process that involved intramolecular cyclization to form an initial imidazole (B134444) ring fused to another heterocycle. nih.gov The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming the pyrrole (B145914) ring, which can be a component of a larger fused system. youtube.com

Although direct examples detailing the use of this compound in fused-ring synthesis are not prominent in the literature, its structure is amenable to such applications. The nitrile could be transformed into other reactive groups to facilitate intramolecular cyclization reactions, leading to the formation of fused bicyclic or polycyclic systems containing the 5,5-dimethylpyrrolidine core.

Applications in Peptide Mimetic Design and Modified Peptides

Perhaps the most significant application of this compound lies in its conversion to L-5,5-dimethylproline (dmP) for use in peptide chemistry. The steric clash between the gem-dimethyl group at the C5 position and the side chain of the preceding amino acid residue severely restricts the conformational freedom of the peptide backbone, making it a powerful tool for designing peptide mimetics and modified peptides with predictable structures. researchgate.netnih.govresearchgate.net

Proline is unique among the 20 proteinogenic amino acids because its cyclic side chain restricts the backbone dihedral angle (φ) and allows for a relatively high population of the cis conformation of the Xaa-Pro peptide bond. nih.gov However, the energy barrier between the cis and trans isomers is small enough that both are often present in solution, leading to conformational heterogeneity.

L-5,5-dimethylproline (dmP) was specifically designed as a proline surrogate to overcome this ambiguity. The presence of the two methyl groups at C5 creates a strong steric bias that effectively locks the preceding peptide bond (Xaa-dmP) into a cis conformation. researchgate.netnih.govresearchgate.net This feature is highly desirable for stabilizing specific secondary structures, such as β-turns, and for preventing cis/trans isomerization during protein unfolding and refolding studies. researchgate.net For example, when dmP was substituted for Pro93 in a 36-residue fragment of bovine pancreatic ribonuclease A, it was shown to constrain the Tyr92-Pro93 peptide bond to a single cis-conformation. nih.gov Similarly, model peptides like Boc-Phe-Me2Pro-OMe exist almost exclusively (90%) in the cis isomer form. researchgate.net This makes dmP, and by extension its nitrile precursor, a critical tool for the rational design of peptidomimetics where a specific, stable cis-amide bond is required for biological activity. researchgate.net

The incorporation of the sterically hindered 5,5-dimethylproline residue into a growing peptide chain presents a significant synthetic challenge. nih.govresearchgate.net Standard solid-phase peptide synthesis (SPPS) protocols, which rely on the use of Nα-protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc), must be optimized to achieve efficient coupling to the dmP residue. nih.govpeptide.com

The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). ub.edu Both Fmoc- and Boc-protected derivatives of proline analogs are used in synthesis. peptide.comresearchgate.net Research has shown that the acylation of the sterically demanding dmP residue is difficult. nih.gov A comparative study on the synthesis of a peptide fragment containing a -Tyr(tBu)-dmP- sequence found that the choice of coupling reagent was critical for success. The reagent O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) was found to be significantly more effective for forming the hindered peptide bond than other common reagents like bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrop) or tetramethylfluoroformamidinium hexafluorophosphate (TFFH). nih.gov This optimization was crucial for successfully synthesizing the target peptide using Fmoc-based SPPS. nih.gov

The table below summarizes the efficiency of different coupling reagents for the sterically hindered Tyr-dmP bond.

Coupling ReagentEfficacy in forming Tyr-dmP bondProtecting Group StrategyRef
HATUSuperiorFmoc/tBu nih.gov
PyBropLess EffectiveFmoc/tBu nih.gov
TFFHLess EffectiveFmoc/tBu nih.gov

Rational Design of Conformationally Restricted Scaffolds

The ability to impose predictable and stable conformational constraints on a molecule is a central goal of rational drug design and protein engineering. nih.gov 5,5-Dimethylproline, derived from its carbonitrile precursor, is a prime example of a rationally designed scaffold element. The introduction of the gem-dimethyl group is not a random modification but a deliberate design choice to control the local peptide geometry. researchgate.netresearchgate.net

Principles of Conformational Restriction in Molecular Design

Conformational restriction is a fundamental principle in medicinal chemistry and molecular design, aiming to reduce the flexibility of a molecule and lock it into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding. The Thorpe-Ingold effect, or gem-dimethyl effect, is a classic illustration of this principle, where the presence of a gem-dimethyl group on a cyclic scaffold influences the ring's conformation. researchgate.net

In the case of the this compound scaffold, the two methyl groups at the C5 position significantly restrict the puckering of the five-membered ring. The pyrrolidine ring is known to adopt various envelope and twisted conformations, and the gem-dimethyl substitution energetically disfavors certain conformations, leading to a more defined three-dimensional structure. beilstein-journals.org This conformational rigidity is a desirable trait in the design of bioactive molecules, as it can lead to a more precise interaction with a protein's binding site. researchgate.net

Impact on Molecular Shape and Topography

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, each with its own steric and electronic properties. This allows for the exploration of a wide range of chemical space around the rigidified pyrrolidine scaffold. The defined three-dimensional arrangement of substituents on the conformationally restricted ring can lead to molecules with unique topographical features that can be optimized for specific biological targets.

The table below illustrates how the introduction of gem-dimethyl groups can influence the properties of a molecule, drawing parallels to the expected impact on the this compound scaffold.

FeatureUnsubstituted Pyrrolidine5,5-Dimethylpyrrolidine ScaffoldRationale
Conformational FlexibilityHighReducedThe gem-dimethyl group restricts ring puckering due to the Thorpe-Ingold effect. researchgate.net
Molecular ShapeMore dynamic and variedMore defined and rigidConformational restriction leads to a more stable and predictable molecular shape. beilstein-journals.org
Substitution PatternLess predictable spatial orientationMore defined spatial orientationThe rigid scaffold allows for precise positioning of substituents.
Potential for SpecificityLowerHigherA well-defined shape can lead to more specific interactions with biological targets.

This table illustrates the conceptual impact of gem-dimethyl substitution on a pyrrolidine scaffold based on established principles in organic chemistry.

Precursor for Novel Ligands and Organocatalysts

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for metal-catalyzed reactions and in the development of organocatalysts. nih.gov The stereocenters on the pyrrolidine ring can effectively transfer chiral information in asymmetric synthesis. The this compound scaffold, with its inherent rigidity and functional handles, is a promising precursor for a new generation of ligands and organocatalysts.

The nitrile group at the C2 position can be readily converted to a primary amine or a carboxylic acid, both of which are common coordinating groups in ligands for transition metals. For example, reduction of the nitrile would yield 5,5-dimethylpyrrolidin-2-ylmethanamine, a chiral diamine-like structure that could be used in the synthesis of novel catalysts. The synthesis of related pyrrolidine-2-carbonitrile (B1309360) derivatives has been reported, suggesting that synthetic routes to these precursors are accessible. researchgate.net

In the realm of organocatalysis, proline and its derivatives are among the most successful catalysts for a wide range of asymmetric transformations. nih.gov The catalytic activity of these molecules is often dependent on the specific conformation of the pyrrolidine ring. The conformational rigidity imparted by the gem-dimethyl group in this compound could lead to organocatalysts with enhanced stereoselectivity. By modifying the nitrile group and the pyrrolidine nitrogen, a diverse library of organocatalysts can be envisioned.

The following table outlines potential transformations of the this compound scaffold to generate novel ligands and organocatalysts.

Starting MaterialTransformationPotential Product ClassApplication
This compoundReduction of nitrileChiral diaminesLigands for asymmetric catalysis
This compoundHydrolysis of nitrileChiral amino acidsOrganocatalysts, chiral building blocks
This compoundN-functionalization and nitrile transformationBifunctional catalystsAsymmetric synthesis

This table provides a conceptual overview of the synthetic utility of this compound as a precursor.

Contribution to Fragment-Based Design Strategies in Chemical Biology Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. The properties of the fragments, including their three-dimensionality, are crucial for the success of an FBDD campaign. nih.gov

The this compound scaffold possesses many of the desirable features of a good fragment. It has a low molecular weight, a defined three-dimensional shape, and functional handles for synthetic elaboration. The pyrrolidine ring is a common motif in known drugs, and its saturated nature provides access to a greater volume of chemical space compared to flat, aromatic systems. nih.gov The rigidity of the 5,5-dimethylpyrrolidine core ensures that the fragment presents a well-defined vector for interaction with a protein binding site, which can be a significant advantage in the structure-guided optimization process. nih.gov

The nitrile group, in addition to being a versatile synthetic handle, can also participate in hydrogen bonding and other polar interactions with a protein target. The strategic use of fragments based on the this compound scaffold could lead to the discovery of novel inhibitors for a variety of disease targets.

The table below summarizes the key attributes of the this compound scaffold in the context of fragment-based design.

AttributeRelevance to Fragment-Based DesignReference
Low Molecular WeightAdheres to the "Rule of Three" for fragments. nih.gov
Three-DimensionalityAllows for better exploration of protein binding sites compared to flat molecules. nih.gov
Conformational RigidityPresents a well-defined shape for binding, facilitating structure-based design. researchgate.net
Synthetic AccessibilityThe scaffold can be synthesized and functionalized to create fragment libraries. researchgate.net
Functional HandlesThe nitrile and amine groups allow for fragment growing and linking strategies.

This table highlights the suitability of the this compound scaffold for fragment-based drug discovery.

Mechanistic Investigations of Molecular Recognition and Biological Interaction Non Clinical Focus

Studies on Molecular-Level Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Understanding the interaction between a small molecule like 5,5-Dimethylpyrrolidine-2-carbonitrile and a biological macromolecule is fundamental to elucidating its mechanism of action. These studies often involve a combination of experimental and computational techniques to map out the binding landscape.

The binding of a ligand to a biological target is a highly specific process driven by a variety of non-covalent interactions. For pyrrolidine-2-carbonitrile (B1309360) derivatives, the nitrile group and the pyrrolidine (B122466) ring are key features that dictate their binding orientation and affinity.

In studies of related pyrrolidine-based compounds, molecular docking has been a valuable tool to predict and analyze these interactions. For instance, in silico molecular docking studies of 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one with antifungal drug target enzymes revealed that the compound interacts with several amino acid residues. Notably, leucine (B10760876) was identified as a common interacting residue across multiple target enzymes, participating in hydrogen bond formation nih.gov. This suggests that hydrophobic interactions with aliphatic side chains of amino acids can be a crucial determinant for the binding of pyrrolidine scaffolds.

The principles of molecular recognition for this class of compounds often involve:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring and the nitrile group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The dimethyl groups on the pyrrolidine ring contribute to hydrophobic interactions within the binding pocket.

A study on pyrrolidine-2,5-dione derivatives as anti-inflammatory agents highlighted that selective COX-2 inhibitors showed significant interactions with amino acid residues in a secondary pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform ebi.ac.uk. This underscores the importance of subtle differences in binding site architecture for achieving selectivity.

Elucidating the inhibition mechanism at the molecular level is key to understanding how a compound exerts its biological effect. For enzyme inhibitors, this involves determining whether the inhibition is competitive, non-competitive, or uncompetitive, and identifying the key interactions that lead to the loss of enzyme activity.

A notable example is the investigation of pyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes nih.gov. DPP-4 is a serine protease, and many of its inhibitors form a covalent bond with the catalytic serine residue. The nitrile group in the pyrrolidine-2-carbonitrile scaffold is a key pharmacophore that can interact with the catalytic serine (Ser630) in the DPP-4 active site. This interaction is believed to be crucial for the inhibitory activity of this class of compounds. The design of these inhibitors often focuses on optimizing the interactions with other key residues in the active site, such as the S1 and S2 pockets, to enhance potency and selectivity nih.govresearchgate.net.

For instance, the development of a novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as DPP-4 inhibitors demonstrated high inhibitory activity, with one compound exhibiting an IC50 of 0.017 μM nih.gov. The study suggested that the efficacy of these compounds is a result of their specific interactions within the DPP-4 binding site nih.gov.

Theoretical Structure-Activity Relationship (SAR) Studies and Hypotheses

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to improve their efficacy and selectivity. These studies systematically modify the chemical structure of a molecule and assess the impact on its biological activity.

Computational models are increasingly used to predict molecular interactions and guide the design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in developing SAR hypotheses.

3D-QSAR models, for example, can correlate the 3D properties of a series of molecules with their biological activity. These models can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. A 3D-QSAR study on 1-benzopyran derivatives as antiplasmodial agents successfully identified key structural features influencing their activity mdpi.com.

Molecular docking simulations, as seen in the study of pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, can predict the binding modes of ligands in the active site of a target protein nih.govrsc.org. These predictions help in understanding the SAR at a molecular level and in designing new derivatives with improved binding affinity. The stability of the ligand-protein complex can be further assessed using molecular dynamics simulations nih.govrsc.org.

The synthesis of a focused library of derivatives is a cornerstone of SAR studies. By systematically altering different parts of the lead molecule, researchers can probe the chemical space around the target's binding site.

In the context of pyrrolidine-2-carbonitrile, derivatization strategies could include:

Modification of the Pyrrolidine Ring: Introducing substituents at different positions on the pyrrolidine ring to probe for additional binding interactions. For example, the synthesis of 4-fluoropyrrolidine-2-carbonitrile derivatives was explored to improve properties of DPP-4 inhibitors nih.gov.

Alteration of the N-substituent: Attaching various functional groups to the nitrogen atom of the pyrrolidine ring to explore interactions in different regions of the binding pocket. This was a key strategy in the development of pyrrolidine-based ST2 inhibitors nih.gov.

Replacement of the Nitrile Group: While often a key pharmacophore, replacing the nitrile with other electron-withdrawing groups can help to understand its role in binding and reactivity.

A study on the SAR of N-ethyl-hexedrone analogues demonstrated how varying the length of an α-carbon side-chain could significantly impact the potency of dopamine (B1211576) uptake inhibition, following an inverted U-shape response ub.edu. Similarly, the systematic modification of 5-substituted-2-arylindoles led to the discovery of potent GnRH receptor antagonists mdpi.com.

The table below summarizes the inhibitory activities of some pyrrolidine and pyrimidine (B1678525) derivatives, illustrating the impact of structural modifications on their biological activity.

Compound/Derivative ClassTargetIC50 (µM)Reference
Pyrrolidine-2-carbonitrile derivative (17a)DPP-40.017 nih.gov
Pyrimidine-5-carbonitrile derivative (11e)VEGFR-20.61 nih.gov
Pyrimidine-5-carbonitrile derivative (12b)VEGFR-20.53 nih.gov
Pyrrolidine-2,5-dione derivative (13e)COX-20.98 ebi.ac.uk
1-(Furan-2-ylmethyl)pyrrolidine derivative (14e)ST26 nih.gov
1-(Furan-2-ylmethyl)pyrrolidine derivative (14f)ST26 nih.gov

Emerging Research Avenues and Future Directions for 5,5 Dimethylpyrrolidine 2 Carbonitrile

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods continues to be a priority. For 5,5-Dimethylpyrrolidine-2-carbonitrile, future research could focus on several promising synthetic strategies.

One avenue of exploration is the use of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step, thereby increasing efficiency and reducing waste. The development of a novel MCR for the synthesis of this compound could provide a significant improvement over traditional multi-step syntheses.

Furthermore, leveraging asymmetric catalysis will be crucial for accessing enantiomerically pure forms of the compound. The use of chiral organocatalysts, particularly those based on proline and its derivatives, has proven highly effective in the stereoselective synthesis of pyrrolidines. Future work could involve the design of specific organocatalysts tailored for the synthesis of this compound, potentially leading to high yields and excellent enantioselectivities.

Additionally, flow chemistry presents an opportunity to enhance the safety, scalability, and efficiency of the synthesis. The precise control over reaction parameters offered by flow reactors could lead to improved yields and purity of this compound, making it more accessible for further research and potential applications.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, atom economy.Design of a novel MCR protocol specific for the target compound.
Asymmetric OrganocatalysisAccess to enantiomerically pure forms, metal-free conditions.Development of tailored chiral catalysts for high stereoselectivity.
Flow ChemistryEnhanced safety, scalability, precise reaction control.Optimization of reaction conditions in a continuous flow system.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structural and dynamic properties of this compound is essential for its future applications. Advanced spectroscopic techniques can provide invaluable insights into its conformational behavior and interactions with other molecules.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as NOESY and ROESY, can be employed to elucidate the three-dimensional structure and conformational preferences of the pyrrolidine ring. The gem-dimethyl group at the C5 position is expected to significantly influence the ring's puckering, and detailed NMR studies can quantify this effect.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide information about the vibrational modes of the molecule and the influence of intermolecular interactions on its structure. These techniques can be particularly useful for studying the nitrile group's interactions with solvents or biological targets.

Furthermore, chiroptical spectroscopy, such as Circular Dichroism (CD), will be indispensable for characterizing the stereochemistry of enantiomerically enriched samples of this compound.

Spectroscopic TechniqueInformation GainedResearch Application
2D NMR (NOESY, ROESY)3D structure, conformational analysis, ring puckering.Understanding the influence of the gem-dimethyl group on conformation.
Infrared (IR) & Raman SpectroscopyVibrational modes, intermolecular interactions.Probing the interactions of the nitrile functionality.
Circular Dichroism (CD)Stereochemistry, absolute configuration.Characterization of enantiomerically pure samples.

Integration with Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design of new derivatives with desired properties.

Generative models, a type of AI, can be trained on existing libraries of pyrrolidine-based compounds to "imagine" and propose novel structures with enhanced biological activity or improved physicochemical properties. This approach can significantly expand the chemical space around the this compound scaffold.

Predictive ML models can be developed to forecast the properties of new derivatives, such as their binding affinity to a specific biological target, solubility, or metabolic stability. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

AI/ML ApplicationFunctionPotential Impact
Generative ModelsPropose novel molecular structures.Rapid expansion of the chemical space for drug discovery.
Predictive ModelingForecast physicochemical and biological properties.Prioritization of synthetic targets and resource optimization.
Retrosynthesis ToolsPlan efficient synthetic routes.Acceleration of the synthesis of novel derivatives.

Exploration of New Catalytic Roles and Applications

The pyrrolidine scaffold is a well-known motif in organocatalysis, with proline and its derivatives being widely used to catalyze a variety of asymmetric reactions. This compound, as a chiral secondary amine, has the potential to be a precursor to novel organocatalysts.

Future research could focus on the derivatization of the nitrile group to introduce other functionalities that could participate in catalysis. For instance, reduction of the nitrile to an amine would yield a diamine, a common structural motif in chiral ligands and catalysts.

The unique steric environment created by the gem-dimethyl group at the C5 position could lead to catalysts with novel reactivity and selectivity compared to existing pyrrolidine-based catalysts. Computational studies could be employed to predict the transition state geometries of reactions catalyzed by derivatives of this compound, providing insights into the origins of stereoselectivity.

Potential Catalytic ApplicationKey Structural FeatureResearch Direction
Asymmetric Aldol (B89426) ReactionsChiral secondary amine.Synthesis of derivatives and testing in benchmark reactions.
Michael AdditionsUnique steric hindrance from the gem-dimethyl group.Exploring the impact of sterics on catalyst performance.
Asymmetric Diels-Alder ReactionsPotential for conversion to chiral diamine ligands.Design and synthesis of novel ligands for metal-catalyzed reactions.

Design of Next-Generation Pyrrolidine-Based Scaffolds with Enhanced Conformational Control

The conformation of a molecule is critical to its biological activity. The pyrrolidine ring is known for its conformational flexibility, which can be both an advantage and a disadvantage in drug design. The gem-dimethyl group in this compound is expected to restrict the conformational freedom of the pyrrolidine ring, providing a more rigid scaffold.

This inherent conformational constraint makes this compound an attractive starting point for the design of next-generation pyrrolidine-based scaffolds with enhanced conformational control. By strategically introducing other substituents onto the pyrrolidine ring, it may be possible to fine-tune the conformational preferences of the scaffold to optimize its interaction with a biological target.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of derivatives of this compound and to design new scaffolds with specific three-dimensional arrangements of functional groups.

Deeper Mechanistic Understanding of Molecular Interactions through Multidisciplinary Approaches

A fundamental understanding of the molecular interactions of this compound is crucial for its rational application in various fields. A multidisciplinary approach, combining experimental and computational techniques, will be essential to achieve this.

The nitrile group is a versatile functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. High-resolution X-ray crystallography of co-crystals of this compound with other molecules can provide precise information about these interactions in the solid state.

In solution, techniques such as isothermal titration calorimetry (ITC) can be used to quantify the thermodynamics of binding to a target molecule. This experimental data can then be used to validate and refine computational models of the molecular interactions.

Quantum mechanical calculations can provide a detailed understanding of the electronic structure of this compound and the nature of its interactions with other molecules at a subatomic level.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5,5-dimethylpyrrolidine-2-carbonitrile, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via cyclization or condensation reactions. Key steps include:

  • Catalyst Selection: Sodium acetate in acetic anhydride promotes cyclization of intermediates, as seen in the synthesis of thiazolo-pyrimidine derivatives (68% yield) .
  • Solvent Systems: Refluxing in acetic anhydride/acetic acid (1:2 v/v) enhances reaction efficiency by stabilizing intermediates .
  • Workup: Crystallization from DMF/water improves purity by removing unreacted aldehydes or byproducts .
  • Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiouracil derivatives) minimizes side reactions .

Table 1: Representative Synthesis Conditions

ReagentsCatalystSolventYield (%)Reference
Aromatic aldehydesSodium acetateAcetic anhydride/AcOH68
Chloroacetic acidFused NaOAcAcetic anhydride57–68

Basic: Which analytical techniques are critical for confirming the structure of this compound derivatives?

Answer:

  • IR Spectroscopy: The nitrile group (-CN) is confirmed by a sharp peak at ~2,220 cm⁻¹. Secondary amine (-NH) stretches appear at 3,400–3,200 cm⁻¹ .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups (CH₃) resonate at δ 2.2–2.4 ppm. Aromatic protons (ArH) appear as doublets or multiplets at δ 6.5–8.0 ppm .
    • ¹³C NMR: The nitrile carbon appears at ~117 ppm, while carbonyl carbons (C=O) resonate at ~165–171 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) confirm molecular formulas .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar pyrrolidine-carbonitrile derivatives?

Answer: Contradictions often arise from stereochemistry or solvent effects. Strategies include:

  • Multi-Spectral Correlation: Cross-validate NMR, IR, and MS data. For example, unexpected downfield shifts in ¹³C NMR may indicate hydrogen bonding or steric hindrance .
  • X-Ray Crystallography: Resolve ambiguous stereochemistry, as demonstrated for 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile derivatives .
  • Computational Modeling: Use DFT calculations to predict chemical shifts and compare with experimental data .

Case Study: In , compound 11b showed a nitrile IR peak at 2,209 cm⁻¹, slightly lower than 11a (2,219 cm⁻¹), likely due to electronic effects from the 4-cyano substituent .

Advanced: What strategies enable enantioselective synthesis of this compound for pharmacological studies?

Answer:

  • Chiral Catalysts: Use (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid derivatives to induce asymmetry, as seen in DPP-4 inhibitor syntheses .
  • Protecting Groups: Benzyloxycarbonyl (Cbz) groups stabilize intermediates during multi-step syntheses .
  • Kinetic Resolution: Optimize reaction temperature (e.g., 0°C to RT) to favor one enantiomer during cyclization .

Table 2: Enantioselective Synthesis Parameters

Chiral AuxiliaryReaction ConditionsApplicationReference
(2S,4S)-4-FluoropyrrolidineNaCNBH₃, DMFDipeptidyl peptidase inhibitors

Advanced: How can computational tools predict reaction pathways for novel this compound derivatives?

Answer:

  • Retrosynthetic Analysis: AI platforms (e.g., Reaxys, Pistachio) propose routes using known reactions of nitriles and pyrrolidines .
  • Mechanistic Studies: DFT calculations model transition states for cyclization steps, identifying energy barriers and optimal conditions .
  • Solvent Effects: COSMO-RS simulations predict solvent compatibility (e.g., acetic anhydride vs. DMF) .

Advanced: How do structural modifications (e.g., fluorination) impact the biological activity of pyrrolidine-carbonitrile derivatives?

Answer:

  • Fluorination: Introducing 4-fluoro substituents (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile) enhances metabolic stability and target binding, critical for DPP-4 inhibitors .
  • Steric Effects: Bulky 5,5-dimethyl groups reduce rotational freedom, improving selectivity for enzyme active sites .
  • Pharmacokinetics: LogP calculations (e.g., using ChemDraw) guide modifications to balance solubility and membrane permeability .

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Reactant of Route 1
Reactant of Route 1
5,5-Dimethylpyrrolidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylpyrrolidine-2-carbonitrile

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